An In-depth Technical Guide to the Chemical Properties of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the structural features, physicochemical characteristics, and spectroscopic profile of the title compound. Furthermore, it outlines a representative synthetic protocol for its preparation and discusses the known biological context of closely related analogues, offering insights into its potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel therapeutics.
Introduction
The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine core has yielded a plethora of compounds with diverse and potent biological activities.[1][2] This privileged scaffold is a key structural motif in molecules targeting a wide range of enzymes and receptors, demonstrating applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][4] The versatility of the pyrazolo[3,4-b]pyridine system allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on a specific derivative, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (Figure 1). The introduction of an acetamide group at the 3-position of the 4,6-dimethylated pyrazolo[3,4-b]pyridine core is anticipated to modulate its biological activity and pharmacokinetic profile. Understanding the fundamental chemical properties of this compound is crucial for its potential development as a therapeutic agent or a tool for chemical biology.
Figure 1. Chemical Structure of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and physicochemical properties is paramount for any research and development endeavor. These parameters influence a molecule's behavior in biological systems, its formulation potential, and its analytical characterization.
Nomenclature and Identifiers
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Systematic IUPAC Name: N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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CAS Number: 58107-05-4[5]
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Molecular Formula: C₁₀H₁₂N₄O
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Molecular Weight: 204.23 g/mol
Physicochemical Data
| Property | Value (Predicted/Inferred) | Reference/Note |
| Melting Point (°C) | Not explicitly found. Related pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of melting points, often above 150°C.[6] | Based on general trends for the scaffold. |
| Boiling Point (°C) | Not determined. Likely to decompose at high temperatures. | High molecular weight and polar nature. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | Inferred from the structure and properties of similar heterocyclic compounds. |
| pKa | Not determined. The pyridine nitrogen is expected to be basic, while the amide proton is weakly acidic. | General chemical principles. |
| logP (XLogP3) | 1.2 (for the parent amine) | LookChem[7] |
Note: The predicted logP value for the parent amine suggests moderate lipophilicity. The acetylation to form the target compound is expected to slightly increase its lipophilicity.
Synthesis and Characterization
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically proceeds through the acetylation of its corresponding amine precursor, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Synthetic Workflow
The synthesis is a straightforward N-acetylation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol (Representative)
This protocol is based on general procedures for the acetylation of aromatic amines and should be optimized for specific laboratory conditions.[6]
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Dissolution: Dissolve 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).
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Acylation: Cool the solution in an ice bath and add acetic anhydride (1.1 - 1.5 eq) or acetyl chloride (1.1 - 1.5 eq) dropwise with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
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Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extraction: If an inert solvent was used, separate the organic layer. If pyridine was the solvent, it may need to be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Data and Interpretation
While specific, high-resolution spectra for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds. Commercial suppliers like Ambeed indicate the availability of NMR, HPLC, and LC-MS data upon request.[5]
3.3.1. ¹H NMR Spectroscopy (Predicted)
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Pyridine Proton (H-5): A singlet is expected in the aromatic region (δ 6.5-7.5 ppm).
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Methyl Protons (C4-CH₃ and C6-CH₃): Two distinct singlets are anticipated in the upfield region (δ 2.0-3.0 ppm).
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Acetamide Methyl Protons (CO-CH₃): A singlet is expected around δ 2.0-2.5 ppm.
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Amide Proton (NH): A broad singlet is expected in the downfield region (δ 9.0-11.0 ppm), which is exchangeable with D₂O.
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Pyrazole Proton (NH): A broad singlet is expected in the downfield region (δ 12.0-14.0 ppm), which is also exchangeable with D₂O.
3.3.2. ¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal is expected in the downfield region (δ 168-172 ppm).
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Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the range of δ 100-160 ppm.
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Methyl Carbons: Signals for the three methyl groups are anticipated in the upfield region (δ 15-30 ppm).
3.3.3. Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the amide and pyrazole N-H groups.
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C=O Stretching: A strong absorption band is anticipated around 1660-1690 cm⁻¹ for the amide carbonyl group.
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C-H Stretching: Bands for aromatic and aliphatic C-H stretching are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazolopyridine ring system.
3.3.4. Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204.10.
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Fragmentation: Common fragmentation patterns may include the loss of the acetyl group (CH₃CO, 43 Da) and subsequent fragmentation of the pyrazolopyridine ring.
Biological and Pharmacological Context
While no specific biological activity has been reported for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide in the reviewed literature, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively studied and shown to possess a wide array of pharmacological properties.
Known Activities of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a key component in numerous kinase inhibitors, which are crucial in cancer therapy.[3][8] Additionally, derivatives have demonstrated potential as:
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Antimicrobial agents [6]
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Anti-inflammatory agents [2]
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Agents for neurodegenerative diseases , including Alzheimer's disease[2]
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Antiviral agents [2]
The biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core. The introduction of an acetamide group, as in the title compound, can influence hydrogen bonding interactions with biological targets and modulate pharmacokinetic properties such as solubility and membrane permeability.
Potential Therapeutic Applications
Given the established biological profile of the pyrazolo[3,4-b]pyridine scaffold, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide represents a valuable starting point for further investigation in various therapeutic areas. Its structure warrants exploration in screening campaigns for:
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Kinase inhibition
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Antimicrobial activity
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Modulation of central nervous system targets
Safety and Handling
Specific toxicity data for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is not available. Therefore, it should be handled with the standard precautions for a novel chemical substance of unknown toxicity. General safety guidelines for related compounds suggest the following:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.[1]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
For related compounds like acetamide, potential hazards include skin and eye irritation, and it is considered a possible carcinogen based on animal studies.[10] While this information provides a general awareness, it is not directly transferable to the title compound. A comprehensive toxicological assessment would be required for any further development.
Conclusion
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound built upon the pharmacologically significant pyrazolo[3,4-b]pyridine scaffold. This guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and expected spectroscopic characteristics. A representative synthetic route via acetylation of the corresponding amine has been outlined. While specific biological data for this compound is lacking, the extensive research on related pyrazolo[3,4-b]pyridine derivatives suggests its potential as a valuable molecule for further investigation in drug discovery programs. This document serves as a foundational reference for researchers, providing the necessary chemical information to facilitate future studies into the synthesis, characterization, and biological evaluation of this promising compound.
References
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- 7. usiena-air.unisi.it [usiena-air.unisi.it]
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